
2-(5-Bromo-2-tienil)acetonitrilo
Descripción general
Descripción
2-(5-Bromothiophen-2-yl)acetonitrile (BTAN) is a thiophene-based compound that has been studied for its potential applications in a variety of areas. It is a relatively new molecule that has been synthesized in recent years and has been found to display interesting properties.
Aplicaciones Científicas De Investigación
Análisis de la Estructura Cristal
La estructura cristalina del 2-(5-Bromo-2-tienil)acetonitrilo ha sido estudiada en detalle . La molécula cristaliza en el grupo espacial P21/n con una molécula completa en la unidad asimétrica . Los átomos no-H son casi planos, con el grupo nitrilo orientado antiperiplanar con respecto al átomo S de tiofeno .
Análisis de Hirshfeld
El análisis de Hirshfeld del this compound indica que las interacciones Br Br comprenden solo el 1,9% de todos los contactos interatómicos . Este análisis proporciona información valiosa sobre las interacciones intermoleculares dentro de la estructura cristalina .
Electrónica Orgánica
Las moléculas sustituidas con ciano como el this compound se han utilizado ampliamente como materiales funcionales para una variedad de aplicaciones en electrónica orgánica . Esto incluye su uso en semiconductores orgánicos .
Sensores
El this compound se ha incorporado a materiales para su uso en sensores . Esto se debe a sus propiedades electrónicas únicas, que pueden aprovecharse para aplicaciones de detección .
Celdas Solares Sensibilizadas con Tinte
Este compuesto también se ha utilizado en celdas solares sensibilizadas con tinte . Sus propiedades únicas lo convierten en un componente efectivo en este tipo de células solares .
Celdas Solares Orgánicas
Además de las celdas solares sensibilizadas con tinte, el this compound también se ha utilizado en celdas solares orgánicas . Este es otro testimonio de su versatilidad y amplia gama de aplicaciones en el campo de la energía renovable .
Ciencia de Materiales
Las propiedades optoelectrónicas del this compound se están explorando para posibles aplicaciones en ciencia de materiales. Puede exhibir un comportamiento semiconductor, lo que lo hace adecuado para su uso en electrónica orgánica como transistores y células solares.
Safety and Hazards
Propiedades
IUPAC Name |
2-(5-bromothiophen-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNS/c7-6-2-1-5(9-6)3-4-8/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTILCZVZSZDLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355992 | |
| Record name | 2-(5-bromothiophen-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71637-37-1 | |
| Record name | 2-(5-bromothiophen-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is notable about the crystal structure of 2-(5-Bromothiophen-2-yl)acetonitrile?
A: While previously reported as a liquid, research has revealed that 2-(5-Bromothiophen-2-yl)acetonitrile actually forms a crystalline structure. This structure is characterized by short centrosymmetric Type I Br⋯Br halogen interactions. [] These interactions occur between bromine atoms on adjacent molecules within the crystal lattice.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
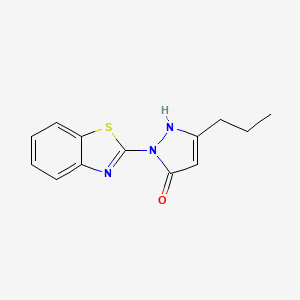
![7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1269654.png)
![2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1269655.png)
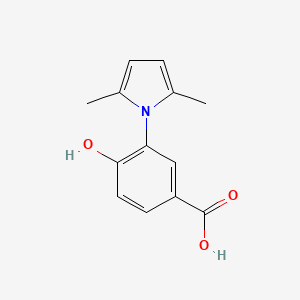

![2-[(4-Aminobenzoyl)amino]benzoic acid](/img/structure/B1269669.png)
![4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1269672.png)
![3-[(3-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1269673.png)
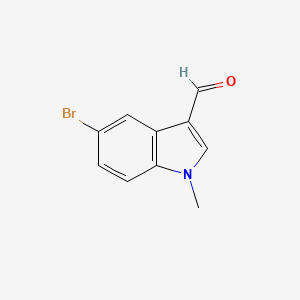
![2,2,2-Trifluoro-n-[(1r)-1-phenylethyl]acetamide](/img/structure/B1269676.png)
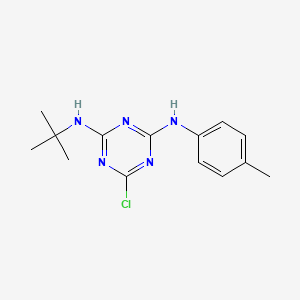
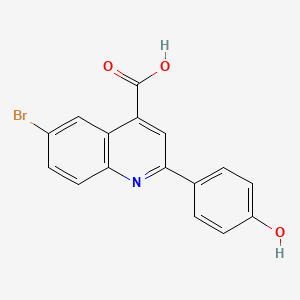

![1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone](/img/structure/B1269687.png)
